Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-
Overview
Description
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H13N3O4. It is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water . This compound is known for its unique structure, which includes both amino and nitro functional groups attached to a phenoxyphenyl acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminophenol to produce 3-amino-4-nitrophenol. This intermediate is then reacted with 4-bromophenyl acetate under basic conditions to form the desired product . The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles, solvents like DMF or dichloromethane (DCM)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products Formed
Reduction: 4-(3-Amino-4-aminophenoxy)phenyl acetamide
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: 4-(3-Nitroso-4-nitrophenoxy)phenyl acetamide
Scientific Research Applications
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s nitro and amino groups allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Aminophenoxy)phenyl)acetamide
- N-(4-(3-Aminophenylthio)phenyl)acetamide
- N-(4-(4-Nitrophenoxy)phenyl)acetamide
Uniqueness
Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is unique due to the presence of both amino and nitro groups on the phenoxyphenyl acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .
Properties
CAS No. |
29178-59-4 |
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Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[4-(3-amino-4-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O4/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChI Key |
CHBGJLWDJXAZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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